Cas no 147621-21-4 (Tert-butyl Azetidine-1-carboxylate)

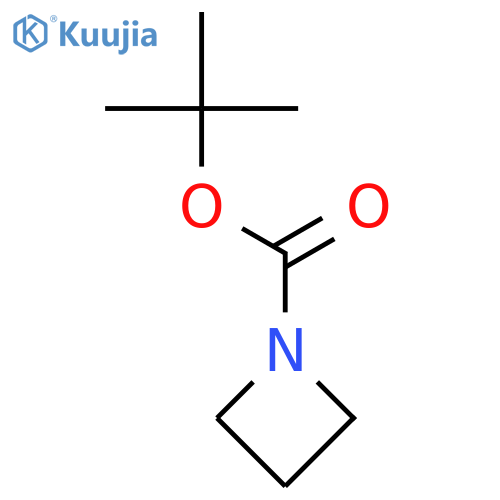

147621-21-4 structure

商品名:Tert-butyl Azetidine-1-carboxylate

CAS番号:147621-21-4

MF:C8H15NO2

メガワット:157.210202455521

MDL:MFCD09264397

CID:1323574

PubChem ID:11205910

Tert-butyl Azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Azetidinecarboxylic acid, 1,1-dimethylethyl ester

- tert-Butyl azetidine-1-carboxylate

- 1-Boc-azetidine

- azetidine-1-carboxylic acid tert-butyl ester

- N-tert-butoxycarbonylazetidine

- N-tert-butoxycarbonyl-azetidine

- 1-(TERT-BUTOXYCARBONYL)AZETIDINE

- tert-Butyl 1-azetidinecarboxylate

- Boc azetidine

- n-boc-azetidine

- 1-Boc azetidine

- QUERMGFVJPRMJL-UHFFFAOYSA-N

- AK327090

- Tert-butylAzetidine-1-carboxylate

- CS-0079053

- A919569

- 147621-21-4

- DA-10102

- DS-11943

- DTXSID101302210

- XFA62121

- MFCD09264397

- AB8545

- SB50685

- SCHEMBL861278

- SY259073

- AKOS006332206

- Tert-butyl Azetidine-1-carboxylate

-

- MDL: MFCD09264397

- インチ: 1S/C8H15NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-6H2,1-3H3

- InChIKey: QUERMGFVJPRMJL-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C([H])([H])C([H])([H])C1([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 157.11000

- どういたいしつりょう: 157.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- ふってん: 198.7±9.0°C at 760 mmHg

- PSA: 29.54000

- LogP: 1.56510

Tert-butyl Azetidine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C

Tert-butyl Azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A226506-250mg |

tert-Butyl azetidine-1-carboxylate |

147621-21-4 | 97% | 250mg |

$29.0 | 2025-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4054-1G |

tert-butyl azetidine-1-carboxylate |

147621-21-4 | 97% | 1g |

¥ 231.00 | 2023-04-06 | |

| ChemScence | CS-0079053-100mg |

tert-Butyl azetidine-1-carboxylate |

147621-21-4 | 100mg |

$50.0 | 2022-04-27 | ||

| ChemScence | CS-0079053-1g |

tert-Butyl azetidine-1-carboxylate |

147621-21-4 | 1g |

$244.0 | 2022-04-27 | ||

| Chemenu | CM249582-5g |

tert-Butyl azetidine-1-carboxylate |

147621-21-4 | 95+% | 5g |

$720 | 2021-06-09 | |

| Ambeed | A226506-1g |

tert-Butyl azetidine-1-carboxylate |

147621-21-4 | 97% | 1g |

$35.0 | 2025-02-22 | |

| Alichem | A449040890-1g |

tert-Butyl azetidine-1-carboxylate |

147621-21-4 | 97% | 1g |

260.51 USD | 2021-06-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89310-5g |

tert-Butyl azetidine-1-carboxylate |

147621-21-4 | 97% | 5g |

¥1213.0 | 2024-07-18 | |

| TRC | B789610-10mg |

tert-Butyl azetidine-1-carboxylate |

147621-21-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B789610-50mg |

tert-Butyl azetidine-1-carboxylate |

147621-21-4 | 50mg |

$ 95.00 | 2022-06-06 |

Tert-butyl Azetidine-1-carboxylate 関連文献

-

Changjun Chen,Yixiao Pan,Haoqiang Zhao,Xin Xu,Jianbin Xu,Zongyao Zhang,Siqi Xi,Lijin Xu,Huanrong Li Org. Chem. Front. 2018 5 415

-

Subbiah Ramesh,Ramadas Balakumar,John R. Rizzo,Tony Y. Zhang Org. Biomol. Chem. 2019 17 3056

-

Subbiah Ramesh,Ramadas Balakumar,John R. Rizzo,Tony Y. Zhang Org. Biomol. Chem. 2019 17 3056

147621-21-4 (Tert-butyl Azetidine-1-carboxylate) 関連製品

- 152192-96-6((2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester)

- 193269-78-2(tert-butyl 3-aminoazetidine-1-carboxylate)

- 141699-55-0(N-Boc-3-Hydroxyazetidine)

- 105628-64-6(tert-butyl N-(2-aminoethyl)-N-propylcarbamate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:147621-21-4)Tert-butyl Azetidine-1-carboxylate

清らかである:99%/99%

はかる:5g/25g

価格 ($):157.0/548.0